molecular formula C21H17N3O3S B2942208 N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941995-77-3

N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide

Cat. No. B2942208
CAS RN: 941995-77-3
M. Wt: 391.45
InChI Key: FYJSPADPGWNAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. This receptor is a member of the P2Y family of purinergic receptors, which are involved in various physiological processes such as platelet aggregation, inflammation, and immune responses. The P2Y14 receptor is expressed in immune cells, adipose tissue, and the central nervous system, making it a potential target for drug development.

Mechanism of Action

N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide acts as an antagonist of the P2Y14 receptor, blocking its activation by endogenous ligands such as UDP-glucose. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. The exact mechanism by which the P2Y14 receptor regulates various physiological processes is still under investigation, but it is thought to involve the modulation of immune responses, inflammation, and metabolic homeostasis.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide can modulate various biochemical and physiological processes, including immune cell migration, adipogenesis, and insulin sensitivity. In addition, it has been shown to reduce the activation of inflammatory pathways in response to lipopolysaccharide, suggesting a potential therapeutic use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, a limitation is that it is a relatively new compound, and its effects on various physiological processes are still being investigated. In addition, the P2Y14 receptor is expressed in various tissues, making it difficult to study the specific effects of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide on a particular process.

Future Directions

Could include the development of more selective P2Y14 receptor antagonists, as well as the investigation of its effects on other processes such as cancer cell migration and proliferation. In addition, the use of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide in animal models could provide valuable insights into its potential use in the treatment of metabolic and inflammatory diseases.

Synthesis Methods

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide involves several steps, including the reaction of 6-methoxypyridazin-3-amine with 4-bromoaniline to form an intermediate, which is then reacted with naphthalene-2-sulfonyl chloride to form the final product. The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide has been optimized to achieve high yields and purity, making it suitable for further research.

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide has been used in various scientific studies to investigate the role of the P2Y14 receptor in different physiological processes. For example, it has been shown to inhibit the migration of immune cells in response to chemokines, indicating a potential role in the regulation of inflammation. N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide has also been used to study the effects of P2Y14 receptor activation on adipogenesis and insulin sensitivity, suggesting a potential target for the treatment of metabolic disorders.

properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-21-13-12-20(22-23-21)16-6-9-18(10-7-16)24-28(25,26)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,24H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJSPADPGWNAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.